molecular formula C11H13NO2 B12854344 3-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

3-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Cat. No.: B12854344
M. Wt: 191.23 g/mol
InChI Key: VMDNWQYOHVRDRD-UHFFFAOYSA-N
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Description

3-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the reduction of quinoline derivatives followed by functionalization at the desired positions. For instance, the reduction of 2-methylquinoline-3-carboxylic acid esters using sodium tetrahydroborate in acetic acid yields the corresponding tetrahydroquinoline derivatives .

Industrial Production Methods

Industrial production methods often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include catalytic hydrogenation, cyclization reactions, and functional group transformations. The choice of method depends on the availability of starting materials and the desired scale of production .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective and anti-inflammatory properties.

    2-Methylquinoline-3-carboxylic acid: Used as an intermediate in the synthesis of various quinoline derivatives.

    1,2,3,4-Tetrahydroquinoline-6-carboxylic acid: Studied for its potential therapeutic applications.

Uniqueness

3-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-7-6-8-4-2-3-5-9(8)12-10(7)11(13)14/h2-5,7,10,12H,6H2,1H3,(H,13,14)

InChI Key

VMDNWQYOHVRDRD-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2NC1C(=O)O

Origin of Product

United States

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